3-Chlorophthalic anhydride
Overview
Description
3-Chlorophthalic anhydride is a chlorinated derivative of phthalic anhydride, which is widely used in the chemical industry. While the provided papers do not directly focus on 3-chlorophthalic anhydride, they offer insights into the properties and reactivity of similar compounds, such as 4,5-dichlorophthalic anhydride and tetrahalophthalic anhydrides, which can be extrapolated to understand the behavior of 3-chlorophthalic anhydride .
Synthesis Analysis
The synthesis of chlorinated phthalic anhydrides, like 3-chlorophthalic anhydride, can be achieved through chlorination reactions of phthalic anhydride or its derivatives. For instance, selective hydrodechlorination of tetrachlorophthalic anhydride can yield 3-chlorophthalic anhydride as a product . The synthesis process is crucial for the production of intermediates in the chemical and pharmaceutical industries.
Molecular Structure Analysis
The molecular structure of chlorinated phthalic anhydrides is characterized by the presence of halogen atoms, which can influence the electronic distribution and reactivity of the molecule. X-ray diffraction studies of similar compounds have revealed the presence of halogen bonds and interactions between the anhydride oxygen and the π-system of the anhydride ring . These structural features are important for understanding the reactivity and potential applications of 3-chlorophthalic anhydride.
Chemical Reactions Analysis
Chlorinated phthalic anhydrides, including 3-chlorophthalic anhydride, can undergo various chemical reactions, such as nucleophilic attack by amines or thiosemicarbazide, leading to the opening of the anhydride ring and the formation of carboxylic acid derivatives . These reactions are significant for the synthesis of a wide range of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chlorophthalic anhydride, such as solubility, are influenced by temperature and solvent composition. Studies have shown that the solubility of chlorinated phthalic anhydrides increases with temperature and varies with the solvent used . Understanding these properties is essential for the development of purification methods and the design of crystallization processes for the separation and purification of these compounds .
Scientific Research Applications
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Herbicides and Pesticides
- Application : 3-Chlorophthalic anhydride is used in the production of certain herbicides and pesticides .
- Method : The specific methods of application or experimental procedures vary depending on the specific herbicide or pesticide being produced. Typically, 3-Chlorophthalic anhydride would be used in a chemical reaction to produce the active ingredient of the herbicide or pesticide .
- Results : The use of 3-Chlorophthalic anhydride in herbicides and pesticides helps to control pests and protect crops, contributing to increased agricultural productivity .
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Pharmaceutical Intermediates
- Application : 3-Chlorophthalic anhydride is used as an intermediate in the production of active pharmaceutical ingredients .
- Method : The specific methods of application or experimental procedures depend on the specific pharmaceutical ingredient being produced. In general, 3-Chlorophthalic anhydride would be used in a chemical synthesis process to produce the desired pharmaceutical ingredient .
- Results : The use of 3-Chlorophthalic anhydride in pharmaceuticals helps in the production of effective medications for various health conditions .
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Polyimides Production
- Application : 3-Chlorophthalic anhydride can be used as a monomer for the production of polyimides .
- Method : In the production of polyimides, 3-Chlorophthalic anhydride would typically be reacted with other monomers in a polymerization process to produce the desired polyimide .
- Results : Polyimides produced using 3-Chlorophthalic anhydride can have superior properties and wide applications, including in gas separation membranes .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPUZBSSSAZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151653 | |
Record name | 3-Chlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophthalic anhydride | |
CAS RN |
117-21-5 | |
Record name | 3-Chlorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorophthalic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isobenzofurandione, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO7NXT0137 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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